4-Chloro-2-propyl-8-trifluoromethoxyquinoline
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Overview
Description
Preparation Methods
The synthesis of 4-Chloro-2-propyl-8-trifluoromethoxyquinoline involves multiple steps. One common method includes the reaction of 4-chloroquinoline with propyl bromide in the presence of a base to form 4-chloro-2-propylquinoline. This intermediate is then reacted with trifluoromethoxybenzene under specific conditions to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
4-Chloro-2-propyl-8-trifluoromethoxyquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The trifluoromethoxy group can be hydrolyzed under acidic or basic conditions.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Chloro-2-propyl-8-trifluoromethoxyquinoline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Chloro-2-propyl-8-trifluoromethoxyquinoline involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can affect various cellular pathways, leading to changes in cellular processes and functions .
Comparison with Similar Compounds
4-Chloro-2-propyl-8-trifluoromethoxyquinoline can be compared with other similar compounds, such as:
4-Chloro-2-propylquinoline: Lacks the trifluoromethoxy group, making it less reactive in certain chemical reactions.
4-Chloro-8-trifluoromethoxyquinoline: Lacks the propyl group, affecting its overall chemical properties and reactivity.
2-Propyl-8-trifluoromethoxyquinoline:
The presence of the trifluoromethoxy group in this compound makes it unique, providing it with distinct chemical properties and reactivity compared to its analogs.
Properties
CAS No. |
1153002-19-7 |
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Molecular Formula |
C13H11ClF3NO |
Molecular Weight |
289.68 g/mol |
IUPAC Name |
4-chloro-2-propyl-8-(trifluoromethoxy)quinoline |
InChI |
InChI=1S/C13H11ClF3NO/c1-2-4-8-7-10(14)9-5-3-6-11(12(9)18-8)19-13(15,16)17/h3,5-7H,2,4H2,1H3 |
InChI Key |
BFMQGUIUPSNNIX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=C2C=CC=C(C2=N1)OC(F)(F)F)Cl |
Origin of Product |
United States |
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